Cas no 2248360-73-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6516998
- 2248360-73-6
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate
-
- インチ: 1S/C18H14N2O4/c21-16-12-7-1-2-8-13(12)17(22)20(16)24-18(23)14-9-3-5-11-6-4-10-19-15(11)14/h1-2,4,6-8,10,14H,3,5,9H2
- InChIKey: LKYNLUOSGQAOTM-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C2C(=CC=CN=2)CCC1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 322.09535693g/mol
- どういたいしつりょう: 322.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 525
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 76.6Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516998-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate |
2248360-73-6 | 2.5g |
$1819.0 | 2023-05-31 | ||
Enamine | EN300-6516998-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate |
2248360-73-6 | 0.25g |
$855.0 | 2023-05-31 | ||
Enamine | EN300-6516998-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate |
2248360-73-6 | 10g |
$3992.0 | 2023-05-31 | ||
Enamine | EN300-6516998-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate |
2248360-73-6 | 1g |
$928.0 | 2023-05-31 | ||
Enamine | EN300-6516998-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate |
2248360-73-6 | 5g |
$2692.0 | 2023-05-31 | ||
Enamine | EN300-6516998-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate |
2248360-73-6 | 0.5g |
$891.0 | 2023-05-31 | ||
Enamine | EN300-6516998-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate |
2248360-73-6 | 0.1g |
$817.0 | 2023-05-31 | ||
Enamine | EN300-6516998-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate |
2248360-73-6 | 0.05g |
$780.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylateに関する追加情報
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS: 2248360-73-6)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS: 2248360-73-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological activities, making it a compound of considerable interest to researchers and industry professionals alike.
One of the key areas of investigation has been the synthesis and structural modification of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have laid a solid foundation for further pharmacological evaluations.
In terms of biological activity, recent studies have highlighted the compound's potential as a modulator of specific enzymatic pathways. Preliminary in vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory and proliferative diseases. For instance, it has shown inhibitory effects on cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting its utility in treating conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). These findings are supported by molecular docking studies, which reveal strong binding affinities to the active sites of these enzymes.
Moreover, in vivo studies have provided insights into the pharmacokinetic and pharmacodynamic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate. Animal models have indicated favorable bioavailability and tissue distribution, with minimal off-target effects. These results are encouraging for the compound's development as a therapeutic agent, although further optimization may be required to enhance its metabolic stability and reduce potential toxicity.
The therapeutic potential of this compound extends beyond anti-inflammatory applications. Recent research has explored its role in oncology, where it has exhibited cytotoxic effects against certain cancer cell lines. Mechanistic studies suggest that it induces apoptosis via the mitochondrial pathway, making it a candidate for further investigation in cancer therapy. Additionally, its ability to cross the blood-brain barrier opens possibilities for its use in neurodegenerative diseases, although this area remains underexplored.
Despite these promising findings, challenges remain in the development of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate as a drug candidate. Issues such as solubility, formulation stability, and long-term safety need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate (CAS: 2248360-73-6) represents a promising scaffold for drug development, with demonstrated biological activities across multiple therapeutic areas. Continued research into its synthesis, mechanism of action, and therapeutic potential will be crucial for unlocking its full clinical value. The compound's versatility and efficacy underscore its importance in the ongoing quest for novel and effective pharmaceutical agents.
2248360-73-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate) 関連製品
- 22692-37-1(1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene)
- 1546681-34-8(1-(thiolan-3-yl)methylcyclopropan-1-amine)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)
- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)
- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)
- 2225145-03-7(2-amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride)
- 1155072-35-7(1-(2,2,2-Trifluoroethyl)-1H-pyrrole-2-carboxylic acid)
- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)
- 2137548-80-0(1-Oxaspiro[4.6]undecan-4-ol)
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)



